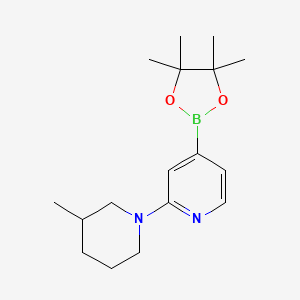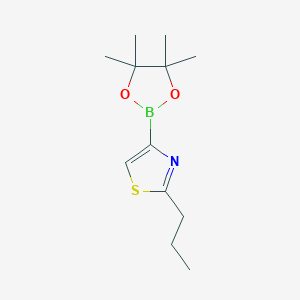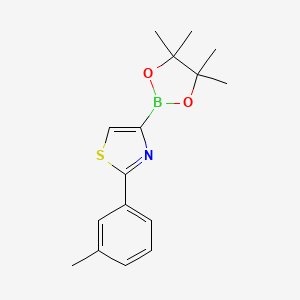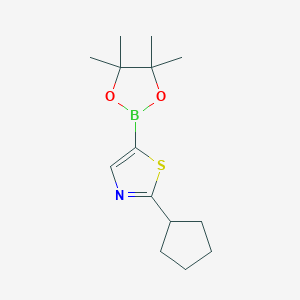
2-(3-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester, also known as MPP-PBA, is an organic compound that is used as a building block in organic synthesis. It is a versatile reagent that can be used as a catalyst, a ligand, a coupling agent, and a protecting group. MPP-PBA has a wide range of applications in organic synthesis. In addition, it is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic products.
Mecanismo De Acción
The mechanism of action of 2-(3-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester is complex. It is believed that the reaction proceeds through a dehydration reaction, which results in the formation of an ester. This is followed by a nucleophilic substitution reaction, which results in the formation of a new bond between the two reactants. The reaction is catalyzed by a base, such as potassium carbonate or potassium hydroxide.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that it can inhibit the growth of certain bacteria, fungi, and viruses. In addition, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester has several advantages for lab experiments. It is a versatile reagent that can be used as a catalyst, a ligand, a coupling agent, and a protecting group. In addition, it is relatively inexpensive and easy to synthesize. However, it is also important to note that this compound is a hazardous substance and should be handled with caution.
Direcciones Futuras
There are several potential future directions for research on 2-(3-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester. These include further studies on its biochemical and physiological effects, as well as its use as a catalyst and a ligand in organic synthesis. In addition, research could be conducted on the development of new methods for the synthesis of this compound, as well as the development of new materials and compounds using this compound. Finally, further research could be conducted on the use of this compound in the synthesis of pharmaceuticals and agrochemicals.
Métodos De Síntesis
2-(3-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester can be synthesized by the reaction of 4-pyridineboronic acid and 3-methylpiperidine. The reaction is carried out in an anhydrous solvent such as dichloromethane at room temperature. The reaction proceeds through a dehydration reaction, which results in the formation of an ester. The reaction can be catalyzed by a base such as potassium carbonate or potassium hydroxide.
Aplicaciones Científicas De Investigación
2-(3-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester is widely used in scientific research. It is used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a protecting group in peptide synthesis. In addition, it is also used in the synthesis of pharmaceuticals and agrochemicals. It has also been used in the synthesis of novel materials, such as polymers, nanomaterials, and metal complexes.
Propiedades
IUPAC Name |
2-(3-methylpiperidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O2/c1-13-7-6-10-20(12-13)15-11-14(8-9-19-15)18-21-16(2,3)17(4,5)22-18/h8-9,11,13H,6-7,10,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGOYEQJOIBRTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3CCCC(C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














